molecular formula C10H13BFNO3 B118217 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid CAS No. 149982-17-2

1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid

Cat. No.: B118217
CAS No.: 149982-17-2
M. Wt: 225.03 g/mol
InChI Key: IRDYSTDGVPTYRF-UHFFFAOYSA-N
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Description

1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid is an organic compound with the molecular formula C10H13BFNO3. It is a boronic acid derivative that features an acetamido group and a fluorophenyl group.

Scientific Research Applications

1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.

Mechanism of Action

The mechanism of action of 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Lacks the acetamido and fluorophenyl groups, making it less versatile in certain synthetic applications.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the acetamido group, which can affect its reactivity and biological interactions.

    N-Acetylphenylboronic Acid: Similar in structure but lacks the fluorine atom, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

[(1R)-1-acetamido-2-(4-fluorophenyl)ethyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10,15-16H,6H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYSTDGVPTYRF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC1=CC=C(C=C1)F)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC1=CC=C(C=C1)F)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933826
Record name N-[1-Borono-2-(4-fluorophenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149982-17-2
Record name Boronic acid, [1-(acetylamino)-2-(4-fluorophenyl)ethyl]-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149982-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149982172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Borono-2-(4-fluorophenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid
Reactant of Route 2
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid
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1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid
Reactant of Route 4
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Reactant of Route 5
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid
Reactant of Route 6
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid

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